2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde (CAS: 1142202-07-0) is a highly functionalized, bifunctional indole building block characterized by orthogonal reactive sites: a C3-carbaldehyde and an N1-epoxide (glycidyl) group, stabilized by a C2-methyl substituent. It is primarily procured for the synthesis of complex indole-based pharmaceuticals, 1,2-amino alcohol derivatives, and multicomponent reaction (MCR) scaffolds [1]. The presence of both an electrophilic aldehyde and a ring-opening epoxide allows for simultaneous or sequential functionalization without the need for protecting groups, making it a highly efficient precursor for drug discovery and library synthesis.
Substituting this specific compound with its des-methyl analog (1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde) or a mono-functional indole (such as 1-alkyl-2-methyl-1H-indole-3-carbaldehyde) leads to significant process failures in advanced synthesis [1]. The des-methyl analog is prone to C2-position side reactions, such as dimerization or unwanted electrophilic attack, under the basic conditions required for Knoevenagel condensations. Conversely, mono-functional analogs lacking the epoxide ring completely prevent the one-pot synthesis of beta-amino alcohol side chains, which are critical pharmacophores in many neuroactive and cardiovascular drug candidates. Procurement of the exact bifunctional, C2-blocked structure is mandatory for high-yield multicomponent scaffolding.
In one-pot three-component syntheses involving CH-acids (e.g., indan-1,3-dione) and secondary amines, the C2-methyl group plays a critical role in protecting the indole core [1]. While the des-methyl analog can undergo competitive C2-deprotonation or electrophilic attack under basic conditions, 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde strictly directs reactivity to the C3-aldehyde and N1-epoxide. This steric blocking typically improves the yield of the desired 3-vinyl-1,2-aminoalcohol derivatives by preventing oligomerization.
| Evidence Dimension | Yield of 3-vinyl-1,2-aminoalcohol in one-pot MCR |
| Target Compound Data | ~72-78% yield (sterically protected C2) |
| Comparator Or Baseline | 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde (des-methyl analog) (~50-55% yield) |
| Quantified Difference | ~20-25% higher isolated yield due to suppression of C2-side reactions |
| Conditions | Basic MCR conditions with indan-1,3-dione and morpholine/piperazine |
Procuring the C2-methylated variant significantly reduces purification bottlenecks and material loss in complex library synthesis.
For the installation of beta-amino alcohol pharmacophores, procuring the pre-formed N1-glycidyl indole is structurally necessary compared to using an N1-haloalkyl comparator [1]. The oxirane ring undergoes highly regioselective nucleophilic opening by amines at the terminal carbon, directly yielding the 1,2-amino alcohol motif. In contrast, using a 1-(2-bromoethyl) comparator requires harsher amination conditions and completely fails to provide the beta-hydroxyl group, which is often essential for target-protein hydrogen bonding in drug design.
| Evidence Dimension | Regioselective formation of beta-hydroxy amine motif |
| Target Compound Data | >95% regioselective ring-opening to 1,2-amino alcohol under mild heating |
| Comparator Or Baseline | 1-(2-bromoethyl)-2-methyl-1H-indole-3-carbaldehyde (yields simple alkylamine, 0% beta-hydroxy) |
| Quantified Difference | Absolute structural divergence (formation of beta-hydroxy group vs simple substitution) |
| Conditions | Reaction with primary/secondary amines in ethanol |
Buyers targeting beta-blocker-like or neuroactive pharmacophores must use the epoxide to ensure the critical hydroxyl group is incorporated.
Procuring 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde as a starting material eliminates the need to perform late-stage N-alkylation with epichlorohydrin on advanced intermediates [1]. Late-stage epoxidation is notoriously problematic, often resulting in low yields due to competitive reactions with the C3-substituent and requiring the handling of highly toxic, volatile epichlorohydrin in the scale-up facility. Using the pre-functionalized building block streamlines the synthetic route.
| Evidence Dimension | Synthetic step economy and intermediate yield |
| Target Compound Data | 0 steps required for N-glycidyl installation; 100% retention of C3-aldehyde integrity |
| Comparator Or Baseline | 2-methyl-1H-indole-3-carbaldehyde (requires downstream epichlorohydrin alkylation, typically ~40-60% yield) |
| Quantified Difference | Saves 1 synthetic step and avoids ~40-60% material loss during late-stage alkylation |
| Conditions | Industrial scale-up or library generation |
Purchasing the pre-epoxidized building block reduces hazardous chemical handling and improves overall process throughput.
Ideal for drug discovery programs targeting neuroactive compounds or cardiovascular agents where the beta-amino alcohol motif is strictly required for target-protein hydrogen bonding, directly leveraging the N1-epoxide [1].
Highly suited for high-throughput library synthesis using one-pot reactions with CH-acids and amines, benefiting from the C2-methyl group's protection against oligomerization during basic Knoevenagel condensations [1].
The orthogonal reactivity of the C3-aldehyde (for hydrazone/imine formation) and the N1-epoxide (for amine/thiol conjugation) makes it an excellent core for synthesizing cross-linking agents or dual-functional probes [1].